molecular formula C18H16ClF2N3O2 B2614957 N-(3-chloro-2-methylphenyl)-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide CAS No. 1251560-51-6

N-(3-chloro-2-methylphenyl)-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide

Cat. No.: B2614957
CAS No.: 1251560-51-6
M. Wt: 379.79
InChI Key: BLNFBGLUVRBVRF-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide is a synthetic organic compound that belongs to the class of imidazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide typically involves the following steps:

    Formation of the imidazolidinone ring: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Substitution reactions:

    Coupling reactions: The final step involves coupling the substituted phenyl ring with the imidazolidinone moiety using reagents like coupling agents or catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen atoms or reduce double bonds.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens, acids, or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]acetamide
  • N-(2-methylphenyl)-2-oxoimidazolidin-1-yl]acetamide
  • N-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide

Uniqueness

N-(3-chloro-2-methylphenyl)-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide is unique due to the specific combination of substituents on the phenyl rings and the imidazolidinone core. This unique structure can result in distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF2N3O2/c1-11-13(19)3-2-4-16(11)22-17(25)10-23-7-8-24(18(23)26)12-5-6-14(20)15(21)9-12/h2-6,9H,7-8,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNFBGLUVRBVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2CCN(C2=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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